molecular formula C29H23NO2 B4051015 10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4051015
M. Wt: 417.5 g/mol
InChI Key: BZEVHHQWYHZHNK-UHFFFAOYSA-N
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Description

10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C29H23NO2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 10-(diphenylmethylene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is 417.172878976 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

This compound and its derivatives have been explored for their potential in synthesizing aminoalkanol derivatives with modest affinity for beta-adrenoceptors, indicating potential utility as beta-adrenolytics (Kossakowski & Wojciechowska, 2006). Furthermore, investigations into the synthesis of amino derivatives have suggested their potential as psychotropic and/or anti-HIV agents, with specific derivatives showing antipsychotic and/or anti-HIV activity (Kossakowski, Wojciechowska, & Kozioł, 2006).

Biological Evaluation

Research on the biological evaluation of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives has revealed antibacterial, antifungal, and antiviral activities. Specifically, these compounds demonstrated activity against CVB-2 virus, with the most active agents being determined for their minimal inhibitory concentrations (MICs) (Stefanska et al., 2009). A related study also highlighted the antibacterial and antifungal activities of these derivatives, including in vitro evaluations against HIV-1 virus and determinations of their cytotoxicity (Stefanska, Bielenica, Struga, Tyski, Kossakowski, Colla, Tamburini, & Loddo, 2010).

Advanced Synthesis Techniques

The compound has also been the focus of studies aimed at understanding the effects of conjugation and optical spectra in related chemical structures. Research into the quantum chemical calculations and comparative analysis of Raman spectra for related compounds provided insights into the conjugation effects and their impact on the UV absorption spectra, offering a deeper understanding of the molecular structures and their electronic properties (Burganov et al., 2015).

Pharmacological Activity of Derivatives

Further studies on the urea and thiourea derivatives of related tricyclic diones revealed their pharmacological potential, with evaluations for cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against bacteria and fungi, highlighting the compound's utility in developing new therapeutic agents (Struga, Kossakowski, Kędzierska, Fidecka, & Stefanska, 2007).

Properties

IUPAC Name

10-benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO2/c1-18-12-14-21(15-13-18)30-28(31)26-22-16-17-23(27(26)29(30)32)25(22)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,22-23,26-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVHHQWYHZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.